7-Bromo-1H-benzimidazole-2-carboxylic acid is a chemical compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. This compound is notable for its applications in medicinal chemistry, particularly as a pharmacophore in drug discovery. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure.
The compound can be synthesized through various methods, including cyclization reactions involving o-phenylenediamine and carboxylic acid derivatives. The synthesis of benzimidazoles, including 7-bromo-1H-benzimidazole-2-carboxylic acid, has been extensively studied, leading to efficient methodologies for its production.
7-Bromo-1H-benzimidazole-2-carboxylic acid is classified under:
The synthesis of 7-bromo-1H-benzimidazole-2-carboxylic acid typically involves the following methods:
The typical reaction conditions include:
The molecular formula of 7-bromo-1H-benzimidazole-2-carboxylic acid is . Its structure features:
Key structural data includes:
7-Bromo-1H-benzimidazole-2-carboxylic acid participates in various chemical reactions, including:
Typical reaction conditions for these transformations involve heating under reflux with appropriate catalysts or reagents, such as sulfuric acid for esterification or coupling agents like HBTU for amide formation.
The mechanism of action for 7-bromo-1H-benzimidazole-2-carboxylic acid primarily involves its interaction with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature. The carboxylic group can participate in hydrogen bonding, enhancing its binding affinity to target proteins or enzymes.
Research indicates that benzimidazole derivatives often exhibit significant biological activity, making them valuable in drug development. The specific interactions depend on the target protein's structure and the substituents on the benzimidazole core.
Key physical properties include:
Important chemical properties include:
Relevant data:
7-Bromo-1H-benzimidazole-2-carboxylic acid finds applications primarily in:
This compound exemplifies the versatility and importance of benzimidazole derivatives in both academic research and industrial applications.
The benzimidazole core represents a privileged scaffold in medicinal chemistry and drug development, characterized by a fused benzene and imidazole ring system. This bicyclic structure delivers exceptional versatility in molecular design, serving as a bioisostere for naturally occurring purines while enabling extensive structural modifications. The incorporation of halogen atoms—particularly bromine—at specific ring positions, combined with carboxylic acid functionalization, generates compounds with tailored electronic properties and binding characteristics critical for pharmaceutical and agrochemical applications. Among these derivatives, 7-Bromo-1H-benzimidazole-2-carboxylic acid exemplifies strategic molecular engineering, leveraging both halogenation and carboxylation to enhance target affinity and synthetic utility [2] [3].
Benzimidazole derivatives exhibit broad bioactivity profiles attributable to their capacity for hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets. The scaffold's planar conformation facilitates intercalation into nucleic acids or deep binding pockets of enzymes, while the imidazole nitrogen atoms serve as hydrogen bond acceptors or donors. Substitution at the C-2 position with carboxylic acid introduces:
Halogenation—particularly bromination—serves as a pivotal strategy for optimizing benzimidazole bioactivity. Bromine incorporation at the C-7 position (as in 7-Bromo-1H-benzimidazole-2-carboxylic acid) delivers three critical advantages:
Table 1: Comparative Bioisosteric Properties of Benzimidazole Halogen Substituents
Halogen | Electronegativity | Hydrophobicity (π) | Common Biological Roles |
---|---|---|---|
Bromine | 2.96 | 0.86 | Enhances membrane permeability; prolongs metabolic half-life |
Chlorine | 3.16 | 0.71 | Improves target affinity; reduces off-target effects |
Fluorine | 3.98 | 0.14 | Blocks metabolic hotspots; modulates pKa |
The carboxylic acid moiety at the C-2 position of benzimidazoles delivers multifaceted chemical and pharmacological advantages. Its presence transforms the heterocycle into a zwitterionic system under physiological conditions, significantly improving water solubility compared to non-ionizable analogs. This property is critical for oral bioavailability and formulation development. Mechanistically, the carboxyl group enables:
Table 2: Key Structural and Synthetic Properties of Brominated Benzimidazolecarboxylic Acids
Property | 7-Bromo-1H-benzimidazole-2-carboxylic acid | 5-Bromo-1H-benzimidazole-2-carboxylic acid |
---|---|---|
CAS Number | 1263060-63-4 | 23189704 (PubChem CID) |
Molecular Formula | C₈H₅BrN₂O₂ | C₈H₅BrN₂O₂ |
Molecular Weight (g/mol) | 241.04 | 241.04 |
IUPAC Name | 4-Bromo-1H-benzimidazole-2-carboxylic acid* | 5-Bromo-1H-benzimidazole-2-carboxylic acid |
Key Synthetic Derivative | Tegoprazan intermediates [4] | Ethyl ester (CAS 144167-50-0) [5] |
SMILES Notation | C1=CC2=C(C(=C1)Br)N=C(N2)C(=O)O [2] | BrC1=CC2=C(C=C1)N=C(N2)C(=O)O |
Bromine Position Effect | Favors binding to helical protein domains | Prefers β-sheet protein interactions |
Note: The IUPAC numbering designates the benzo-fused nitrogen as position 1, making the bromine substituent at position 4 in the benzo ring. Common nomenclature refers to this as 7-bromo when numbering starts from the imidazole fusion [2].
The strategic combination of bromine and carboxylic acid substituents creates a molecular template with balanced lipophilicity (logP ~1.8) and polarity, facilitating membrane penetration while maintaining aqueous solubility. This balance underpins its utility in drug design, particularly for targets requiring both hydrophobic cavity engagement and polar interactions with catalytic residues. The synthetic pathway to such compounds typically involves ring-closure strategies using 4-bromo-1,2-diaminobenzene with derivatives of oxalic acid or dialkyl ketones, followed by selective hydrolysis when ester precursors are employed [2] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2